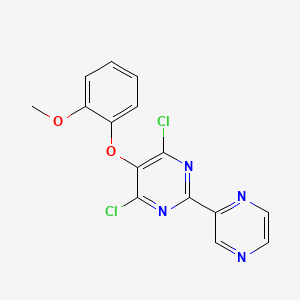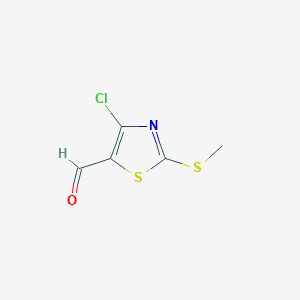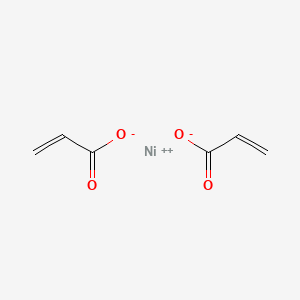
4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine is a heterocyclic compound with a molecular formula of C15H10Cl2N4O2. This compound is known for its unique structure, which includes both pyrimidine and pyrazine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Scientific Research Applications
4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrimidinylamine
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrimidinylthiol
Uniqueness
4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine is unique due to its dual pyrimidine and pyrazine rings, which provide a distinct set of chemical properties
Properties
Molecular Formula |
C15H10Cl2N4O2 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine |
InChI |
InChI=1S/C15H10Cl2N4O2/c1-22-10-4-2-3-5-11(10)23-12-13(16)20-15(21-14(12)17)9-8-18-6-7-19-9/h2-8H,1H3 |
InChI Key |
RJXIRIBEDLXVGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B13873368.png)













